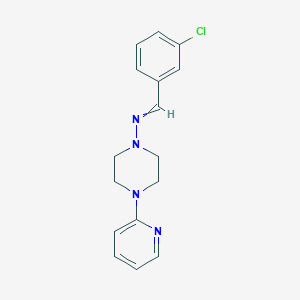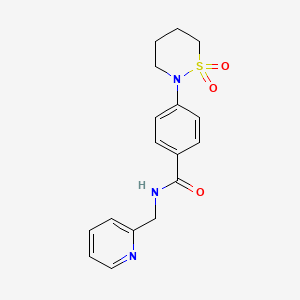
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide, also known as DTBM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.
科学的研究の応用
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant research areas is cancer treatment. Studies have shown that 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
作用機序
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer, the compound induces apoptosis by activating the caspase cascade, a series of protease enzymes that play a crucial role in the programmed cell death process. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide also inhibits the NF-kappaB pathway, which is a signaling pathway involved in inflammation and cancer development.
In neurodegenerative diseases, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide inhibits the aggregation of misfolded proteins such as amyloid-beta and alpha-synuclein, which are associated with the pathogenesis of Alzheimer's and Parkinson's disease, respectively. The compound also activates the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, the compound inhibits cell proliferation, induces apoptosis, and inhibits cell migration and invasion. In neurodegenerative diseases, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide inhibits the formation of amyloid-beta plaques, protects dopaminergic neurons from oxidative stress-induced cell death, and improves cognitive function.
実験室実験の利点と制限
One of the main advantages of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide for lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an ideal candidate for preclinical studies. However, one of the limitations of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
- Clinical trials to determine the safety and efficacy of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide in cancer treatment and neurodegenerative diseases.
- Optimization of the synthesis method to improve the yield and solubility of the compound.
- Development of novel formulations of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide to improve its bioavailability and pharmacokinetic properties.
- Investigation of the compound's potential use in other diseases, such as infectious diseases and autoimmune disorders.
Conclusion
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The compound can be easily synthesized and purified, and has been shown to exhibit promising results in various preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to optimize its synthesis and formulation for clinical use.
合成法
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-pyridinemethanol with 4-(2-bromoacetyl)thiazolidine-2,5-dione in the presence of a base. This reaction results in the formation of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide as the final product. The purity of the compound can be further increased through recrystallization using an appropriate solvent.
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIFVMXGXMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
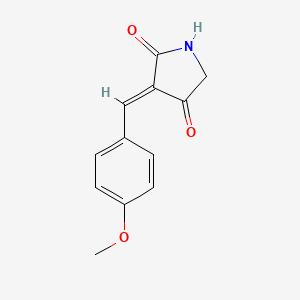
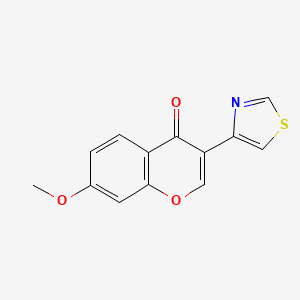
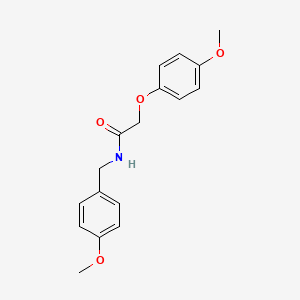
![2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)
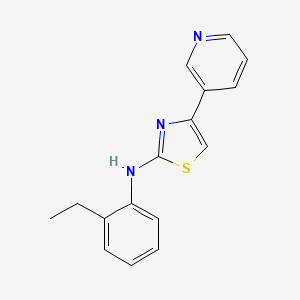
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)
![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)
